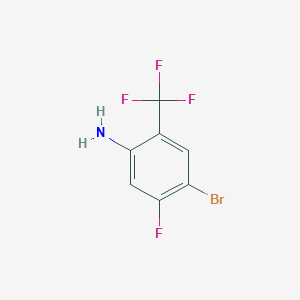

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline

Description

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₄BrF₄N. It features a bromine atom at the 4-position, a fluorine atom at the 5-position, and a trifluoromethyl (-CF₃) group at the 2-position of the aniline ring. This compound is of significant interest in pharmaceutical and materials science due to the electron-withdrawing effects of its substituents, which modulate reactivity and electronic properties.

Properties

IUPAC Name |

4-bromo-5-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXAFZRWIJYCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Amino-2-nitrobenzotrifluoride

In one industrial method, 5-amino-2-nitrobenzotrifluoride is dissolved in a polar solvent such as acetic acid, dichloromethane, or chloroform. Bromine is introduced at temperatures ranging from -15°C to 100°C, yielding 2-bromo-4-nitro-5-(trifluoromethyl)aniline. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Molar ratio (substrate:Br₂) | 1:1.0–1.3 |

| Solvent | Acetic acid |

| Temperature | 0–50°C |

| Reaction time | 3–5 hours |

This step achieves >85% yield when conducted under nitrogen atmosphere to prevent oxidative side reactions. The bromine’s electrophilicity is enhanced by the electron-withdrawing nitro and trifluoromethyl groups, directing substitution to the activated aromatic position.

Deamination for Nitro Group Retention

Deamination transforms the amino group into a nitro group while preserving the bromine and trifluoromethyl substituents. This step employs nitrite esters (e.g., isoamyl nitrite) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions for Deamination

The deamination of 2-bromo-4-nitro-5-(trifluoromethyl)aniline proceeds via diazotization followed by elimination:

| Parameter | Optimal Value |

|---|---|

| Molar ratio (substrate:nitrite) | 1:1.0–2.0 |

| Solvent | DMF |

| Temperature | 50–80°C |

| Catalyst | None required |

This step generates 4-bromo-2-nitro-5-(trifluoromethyl)benzene with 78–92% yield. The absence of a directing amino group allows subsequent functionalization at the meta position.

Reduction of Nitro to Amine

The final step involves reducing the nitro group to an amine while retaining other substituents. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is preferred for scalability:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Solvent | Methanol |

| Pressure | 3–5 bar H₂ |

| Temperature | 25–40°C |

This reduction achieves >95% conversion, yielding 4-bromo-5-fluoro-2-(trifluoromethyl)aniline. Post-reaction purification via vacuum distillation or recrystallization ensures >99% purity.

Industrial-Scale Optimization

Large-scale production optimizes cost and safety:

-

Continuous Flow Reactors : Minimize intermediate isolation, reducing degradation risks.

-

Solvent Recovery Systems : Recycle acetic acid and DMF via fractional distillation.

-

Automated Process Control : Maintain precise temperature and pressure profiles during bromination and fluorination.

Analytical Validation

Critical quality control measures include:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted anilines, which can be further used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is used in several scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of antimicrobial agents and their mechanisms.

Medicine: As a precursor in the development of pharmaceuticals with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials with specific properties

Mechanism of Action

The antimicrobial effect of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is attributed to its ability to interfere with microbial cell wall synthesis and function. The compound targets specific enzymes and pathways involved in cell wall formation, leading to the disruption of microbial growth and replication .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituent positions, molecular formulas, molecular weights, and key properties of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline and related compounds:

Biological Activity

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention for its biological activity, particularly in antimicrobial applications. The presence of the trifluoromethyl group and halogen substituents enhances its chemical properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C7H4BrF4N

- Molecular Weight : 258.01 g/mol

- Melting Point : 35-37 °C

- Boiling Point : 209.1 °C at 760 mmHg

Antimicrobial Properties

Research indicates that 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline exhibits significant antimicrobial activity. Its mechanism involves interference with microbial cell wall synthesis, which is crucial for the survival of various bacterial strains.

A study reported the minimum inhibitory concentrations (MICs) of this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective bactericidal properties with MIC values around 25.9 µM for both strains . This suggests that the compound not only inhibits bacterial growth but also kills the bacteria at higher concentrations.

Structure-Activity Relationship (SAR)

The structural components of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline play a pivotal role in its biological efficacy:

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, which are beneficial for interaction with microbial targets.

- Bromine and Fluorine Substituents : These halogens increase the compound's reactivity and stability, contributing to its antimicrobial potency.

Study on Antibacterial Efficacy

In a comparative study involving various aniline derivatives, 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline was tested alongside other compounds with similar structures. The results indicated that this compound exhibited superior activity against MRSA compared to its non-fluorinated analogs, affirming the hypothesis that fluorination significantly enhances antibacterial properties .

In Vitro Cell Viability

Further investigations into the cytotoxic effects of the compound showed that it maintains a favorable profile with IC50 values exceeding 20 µM against human cell lines, indicating a selective toxicity favoring bacterial cells over mammalian cells . This selectivity is crucial for potential therapeutic applications.

Comparative Table of Biological Activities

| Compound | MIC (µM) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline | 25.9 | >20 | Bactericidal |

| Other fluorinated anilines | Varies | Varies | Bacteriostatic/Bactericidal |

| Non-fluorinated analogs | Higher | Lower | Less effective |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For example:

Bromination : Introduce bromine via electrophilic substitution on a fluorinated aniline precursor using Br₂ in the presence of FeBr₃ .

Trifluoromethylation : Employ cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) with CuI catalysts to install the trifluoromethyl group .

- Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) to enhance yield .

Q. How should researchers characterize the purity and structural integrity of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals between δ 6.5–7.5 ppm, split due to adjacent fluorine atoms (J ≈ 8–12 Hz) .

- ¹⁹F NMR : Identify trifluoromethyl (-CF₃) peaks near δ -60 to -65 ppm and fluorine substituents at δ -110 to -120 ppm .

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%). GC-MS confirms molecular weight (MW = 272.98 g/mol) via parent ion detection .

Advanced Research Questions

Q. In cross-coupling reactions, how does the substitution pattern of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline influence its reactivity as a substrate for palladium-catalyzed reactions?

- Methodological Answer : The bromine at the 4-position acts as a superior leaving group compared to fluorine, making it the primary site for Suzuki or Stille couplings. The electron-withdrawing trifluoromethyl group deactivates the ring, reducing undesired side reactions.

- Optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in toluene/ethanol (3:1) at 80°C. Monitor regioselectivity via LC-MS to confirm coupling at the bromine site .

Q. What strategies can mitigate challenges associated with the low solubility of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline in common organic solvents during synthetic applications?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents like DMF or DMSO, which stabilize the compound via dipole interactions. Pre-saturate solvents with dry N₂ to prevent moisture-induced aggregation .

- Sonication : Briefly sonicate the mixture (10–15 min) to disrupt crystal packing.

- Co-solvents : Add 10% v/v THF to toluene to enhance solubility without compromising reaction efficiency .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, boiling point) of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline across different studies?

- Methodological Answer :

- Purity Assessment : Compare HPLC retention times and NMR spectra with authentic standards. Impurities (e.g., residual solvents) can alter melting points .

- Measurement Conditions : Standardize techniques (e.g., differential scanning calorimetry for melting points). For example, a reported boiling point of 84–86°C may vary due to atmospheric pressure differences; use vacuum distillation for consistency.

Q. What are the key considerations for safely handling and storing 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline to prevent decomposition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.